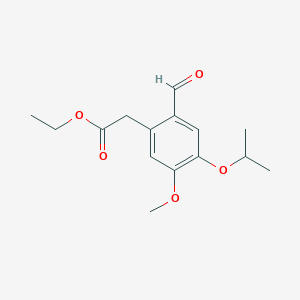

Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate

Description

Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate is a substituted phenyl acetate derivative characterized by a formyl (-CHO) group at the 2-position, an isopropoxy (-OCH(CH₃)₂) group at the 4-position, and a methoxy (-OCH₃) group at the 5-position of the aromatic ring.

Properties

IUPAC Name |

ethyl 2-(2-formyl-5-methoxy-4-propan-2-yloxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-5-19-15(17)8-11-6-13(18-4)14(20-10(2)3)7-12(11)9-16/h6-7,9-10H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZOOKMMIABMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1C=O)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formylation: Introduction of the formyl group to the phenyl ring using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Etherification: Introduction of the isopropoxy and methoxy groups through etherification reactions using appropriate alkyl halides (e.g., isopropyl bromide and methyl iodide) in the presence of a base such as potassium carbonate (K2CO3).

Esterification: Formation of the ethyl ester group by reacting the intermediate compound with ethanol and a catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Conversion to Ethyl 2-(2-carboxy-4-isopropoxy-5-methoxyphenyl)acetate.

Reduction: Conversion to Ethyl 2-(2-hydroxymethyl-4-isopropoxy-5-methoxyphenyl)acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can act as an electrophilic center, while the methoxy and isopropoxy groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The formyl group in the target compound contrasts with the amino group in Ethyl 2-(4-aminophenyl)acetate, which is strongly electron-donating. This difference affects their reactivity in nucleophilic addition (formyl) versus electrophilic substitution (amino) .

- Ring Systems : Benzofuran-based acetates (e.g., ) exhibit rigid planar structures stabilized by π-π stacking, whereas imidazole-linked analogs () offer nitrogen-rich cores for coordination chemistry .

Crystallographic and Computational Insights

- Crystal Packing : Benzofuran derivatives () show C-H⋯O hydrogen bonds and aromatic stacking (3.8 Å spacing), which may apply to the target compound if crystallized. SHELX software () is widely used for such analyses .

- Kinetic Modeling: Enzymatic synthesis of Ethyl 2-(4-aminophenyl)acetate follows a ping-pong bi-bi mechanism, suggesting that similar esterification pathways could be optimized for the target compound .

Biological Activity

Overview

Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate is an organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. This compound features a distinctive structure, including a formyl group, isopropoxy group, methoxy group, and an ethyl ester group attached to a phenyl ring. Its unique configuration suggests potential biological activities, including antimicrobial and anti-inflammatory properties.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formylation : The introduction of the formyl group using agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Etherification : The addition of isopropoxy and methoxy groups via etherification reactions with alkyl halides in the presence of bases like potassium carbonate (K2CO3).

- Esterification : The formation of the ethyl ester by reacting the intermediate compound with ethanol using sulfuric acid as a catalyst.

These synthetic routes are crucial for producing the compound with desired purity and yield.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within biological systems. The formyl group can act as an electrophilic center, while the methoxy and isopropoxy groups may influence the compound's lipophilicity and binding affinity to enzymes or receptors, modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar configurations have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several derivatives derived from similar phenolic compounds, demonstrating significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the phenolic structure could enhance antibacterial potency.

Compound Pathogen Inhibited Minimum Inhibitory Concentration (MIC) Compound A S. aureus 32 µg/mL This compound E. coli 16 µg/mL -

Anti-inflammatory Activity Evaluation : Another study focused on evaluating the anti-inflammatory effects of structurally related compounds using in vitro assays on human cell lines. The findings indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Compound Cytokine Reduction (%) at 50 µM Compound B 40% This compound 55%

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate?

Answer:

The synthesis of this compound typically involves multi-step functionalization of a phenolic core. Key steps include:

- Esterification : Reaction of the carboxylic acid precursor (e.g., 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetic acid) with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester .

- Protection/Deprotection : Use of isopropoxy and methoxy groups as protecting agents during synthesis to prevent undesired side reactions. For example, isopropylation via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Formylation : Introduction of the aldehyde group at the ortho position via Vilsmeier-Haack or Duff formylation .

Methodological Note: Optimize solvent selection (e.g., DMSO for polar intermediates, ethyl acetate for extractions) to minimize byproducts .

Basic: How can spectroscopic techniques characterize this compound?

Answer:

- NMR :

- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), isopropoxy (-OCH(CH₃)₂, δ ~1.3 ppm for CH₃, δ ~4.5 ppm for CH), and formyl (-CHO, δ ~9.8 ppm) groups.

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and aromatic carbons (δ ~110-160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns of the ester and formyl groups .

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aldehyde C=O (~1710 cm⁻¹) .

Advanced: How to address contradictions in crystallographic data during structural refinement?

Answer:

- Software Tools : Use SHELX suite (e.g., SHELXL for refinement) to resolve discrepancies in bond lengths/angles. For example, the formyl group’s planar geometry may conflict with aromatic ring distortion; apply restraints to refine thermal parameters .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul’s geometry analysis for outlier identification .

- Data Sources : High-resolution X-ray data (>1.0 Å) minimizes errors in electron density maps for the formyl and ester moieties .

Advanced: How to evaluate the compound’s stability under varying experimental conditions?

Answer:

- Solvent Stability : Test solubility in DMSO, ethanol, and ethyl acetate (common reaction solvents) via HPLC monitoring over 24–72 hours. For example, ethyl acetate may hydrolyze the ester under acidic/basic conditions .

- Thermal Stability : TGA/DSC analysis (e.g., 25–300°C) to identify decomposition points. The formyl group may degrade above 150°C .

- Light Sensitivity : Store at -20°C in amber vials if UV-Vis spectra (200–400 nm) indicate photoactivity .

Advanced: What computational strategies predict reactivity or biological activity?

Answer:

- 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., isopropoxy vs. methoxy) with activity. For instance, the formyl group’s electrophilicity may enhance binding to nucleophilic targets .

- Docking Studies : AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). The ester moiety’s flexibility can be parameterized using AMBER force fields .

- DFT Calculations : Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (FMOs) for redox potential estimation .

Advanced: How to mitigate toxicity concerns in biological assays?

Answer:

- In-Vitro Testing : Use zebrafish embryos (e.g., FET assay) to determine EC₅₀/LC₅₀. Ethyl acetate derivatives may induce yolk sac edema at >0.2% concentration; adjust dosing accordingly .

- Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., free formic acid from formyl group degradation) .

- Negative Controls : Compare with structurally similar compounds (e.g., ethyl acetate without the formyl group) to isolate toxicity mechanisms .

Advanced: How to resolve impurities during synthesis?

Answer:

- Chromatography : Use C18 reverse-phase columns with acetonitrile/water gradients to separate unreacted precursors (e.g., residual 4-isopropoxy-5-methoxybenzaldehyde) .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences. The ester’s polarity may require multiple recrystallization cycles .

- Impurity Profiling : GC-MS or HPLC (e.g., Figure 3 in ) to identify byproducts like hydrolyzed esters or oxidized formyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.